molecular formula C14H26N2O4 B14774737 tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate

tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate

Cat. No.: B14774737
M. Wt: 286.37 g/mol
InChI Key: SRIGYABZRVOVDJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a piperidine ring substituted with various functional groups. It is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The tert-butyl group, amino group, methoxy group, and oxo group are introduced through various substitution and addition reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents such as tert-butyl chloroformate and other protecting groups to ensure selective reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxo group, converting it into hydroxyl or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups such as the tert-butyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with reduced functional groups such as alcohols.

    Substituted Derivatives: Compounds with different substituents replacing the original functional groups.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways due to its structural similarity to biologically active compounds.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, particularly in the development of new drugs targeting neurological and metabolic disorders.

Industry:

    Material Science: Employed in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Comparison:

  • Structural Differences: While all these compounds share a similar core structure, they differ in the size and substitution pattern of the ring (piperidine, pyrrolidine, azetidine).
  • Reactivity: The reactivity of these compounds can vary based on the ring size and the presence of different substituents, affecting their suitability for different applications.
  • Applications: Each compound may have unique applications based on its specific properties, such as solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-9-6-10(11(15)12(17)19-5)8-16(7-9)13(18)20-14(2,3)4/h9-11H,6-8,15H2,1-5H3

InChI Key

SRIGYABZRVOVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)C(C(=O)OC)N

Origin of Product

United States

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